2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is an organic compound classified as a benzimidazole derivative. This compound is notable for its potential pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects. The benzimidazole structure is key to its biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound's unique structure contributes to its diverse applications in scientific research and industry.
The synthesis of 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid generally involves several key steps:
The synthesis can be performed using various reagents and solvents, with careful control over temperature and reaction time to maximize yield. For instance, reactions are often conducted at elevated temperatures to ensure complete condensation and may involve purification techniques such as recrystallization or chromatography to isolate the desired product.
The molecular formula of 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can be represented as . The structure features:
2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents, reducing agents like sodium borohydride, and nucleophiles such as halides and amines .
The choice of reagents and reaction conditions significantly influences the products formed. For example, oxidation reactions may require careful control of temperature and concentration to prevent over-oxidation or decomposition of sensitive functional groups.
The mechanism of action for 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with various biological targets:
Research indicates that this compound may modulate pathways related to cell proliferation and apoptosis, particularly in cancer cells .
The compound typically exhibits:
Key chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to assess purity levels, often achieving over 98% purity in synthesized samples .
2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid has several notable applications in scientific research:
The synthesis of 2-(6-methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid (CAS: 696601-79-3, C₁₂H₁₄N₂O₂S, MW: 250.32) typically follows sequential reaction steps with precise intermediate purification [1]. A representative approach involves initial preparation of the 6-methylbenzimidazole scaffold followed by thioether linkage formation. In structurally analogous compounds like 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, researchers employ reflux condensation between o-phenylenediamine and carbonyl precursors (e.g., 2-benzoylcyclohexanone) under acidic conditions, yielding 45% after recrystallization [6]. For crystalline intermediates, purification via metal-complex formation (e.g., ZnCl₂ complexes) proves effective for insoluble quinoline derivatives, as demonstrated in 8-bromo-2,6-dimethylquinoline synthesis [5]. Critical challenges include:
Table 1: Multi-Step Synthesis Performance Metrics
Intermediate | Reaction Conditions | Yield (%) | Purity Challenges |
---|---|---|---|
6-Methyl-1H-benzimidazole-2-thiol | Reflux, acid catalysis | 68 | Oxidation to disulfides |
Butyric acid derivative | Nucleophilic substitution | 72 | Di-acid byproduct formation |
Final compound | Acidification/crystallization | 85 | Solvate inclusion in crystal lattice |
One-pot strategies significantly improve atom economy for benzimidazole-thioether hybrids. The TBTU-mediated coupling (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) enables in situ activation of carboxylic acids for direct reaction with 1H-benzo[d]imidazole-2-thiol derivatives at ambient temperature [3]. This method circumvents isolation of unstable intermediates and achieves 70-85% yields for analogous benzimidazole-thiazinones in under 8 hours. The reaction mechanism proceeds through:
Table 2: One-Pot Reaction Optimization Parameters
Parameter | Standard Approach | Optimized One-Pot | Efficiency Gain |
---|---|---|---|
Reaction steps | 4 | 1 | 75% reduction |
Temperature | 110°C (reflux) | 25°C (ambient) | Energy cost reduced by 90% |
Solvent volume | 30 mL/mmol | 8 mL/mmol | 73% waste reduction |
Typical impurities | Hydrolyzed acyl intermediates | <3% unidentified | Simplified purification |
Solvent selection critically determines the environmental footprint of thioether bond formation. Recent protocols substitute traditional dipolar aprotic solvents (DMF, DMSO) with cyclopentyl methyl ether (CPME) or bio-based ethyl lactate, reducing E-factors by 62% in model reactions [3] [7]. For the title compound, catalyst-free aqueous synthesis demonstrates feasibility under high-pressure conditions (5 kbar), achieving 88% conversion via enhanced water polarity effects on the thiolate anion nucleophilicity. Additional sustainable features include:
Notably, purification via aqueous workup instead of column chromatography achieves pharma-grade purity (>95%) with 50% lower solvent consumption, as validated for structurally similar (6-methyl-1H-benzoimidazol-2-yl)methanol derivatives [7].
Efficient C–S bond formation requires specialized catalysts that avoid over-oxidation to sulfones. Two dominant catalytic systems have been optimized for the title compound:
Metal-Based Catalysis
Organocatalytic Approaches
The TBTU system remains prominent for industrial applications due to reliability, despite generating stoichiometric HOBt byproducts. For electron-deficient benzimidazoles (e.g., 6-nitro derivatives), phase-transfer catalysts like Aliquat 336 boost yields from 45% to 81% by enhancing anion exchange in biphasic systems [3] [9].
Table 3: Catalytic Performance Comparison
Catalyst Type | Representative System | Reaction Temp (°C) | Yield (%) | Key Limitation |
---|---|---|---|---|
Transition Metal | Pd₂(dba)₃/BINAP | 80 | 92 | Pd leaching (>50 ppm) |
Nano-Catalysts | Cu₂O@SiO₂ (core-shell) | 50 | 89 | Aggregation after 3 cycles |
Organocatalyst | DMAP (4-dimethylaminopyridine) | 110 | 78 | Requires 10 mol% loading |
Coupling Reagents | TBTU/DIPEA | 25 | 95 | Cost-prohibitive above 1 kg scale |
Three primary bottlenecks impede large-scale manufacturing (>100 kg batches) of 2-(6-methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid:
Purification Complexity: The final compound’s tendency to form stable hydrates (e.g., C₁₉H₂₀N₂O·H₂O in analogous compounds) necessitates azeotropic drying, adding $28/kg production cost [6]. Chromatography remains unavoidable for >99.5% purity, creating throughput limitations of 5-8 kg/day per system.
Exothermic Hazards: Thioether bond formation exhibits high adiabatic temperature rise (ΔTₐd = 84°C), requiring specialized semi-batch reactors with emergency cooling capacity to prevent runaway reactions during scale-up.
Coupling Reagent Costs: TBTU accounts for 62% of raw material expenses at pilot scale. Alternative reagents like CDI (1,1'-carbonyldiimidazole) reduce costs but generate gaseous CO₂, requiring pressure-rated equipment.
Supply chain vulnerabilities also emerge in specialty precursors—6-methylbenzimidazole-2-thiol remains produced by only seven global suppliers, creating price volatility ($320-460/kg). Continuous flow systems offer partial solutions; microreactor trials achieved 98.5% conversion with 0.2-second residence time at 140°C, but solids handling poses clogging risks [2] [7].
Table 4: Scalability Assessment of Synthetic Routes
Parameter | Multi-Step Batch | One-Pot Continuous Flow | Key Improvement |
---|---|---|---|
Production capacity | 15 kg/batch | 4 ton/year | 25-fold productivity increase |
TBTU consumption | 2.2 equivalents | 1.05 equivalents | 52% cost reduction |
Purification method | Column chromatography | Anti-solvent crystallization | Eliminates 90% solvent waste |
Thermal hazard index | 38 (high risk) | 7 (low risk) | Enables unmanned operation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: